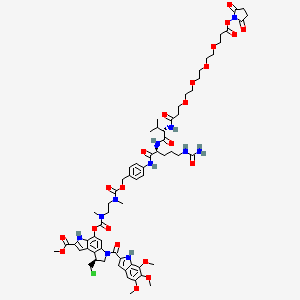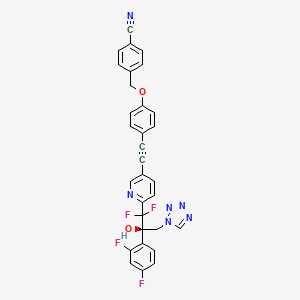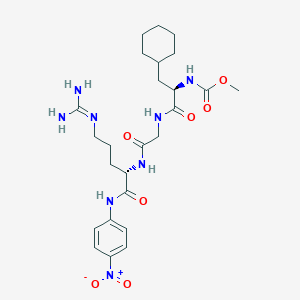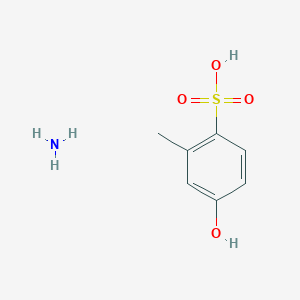
OSu-PEG4-VC-PAB-Duocarmycin SA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSu-PEG4-VC-PAB-Duocarmycin SA is a compound used in the development of antibody-drug conjugates (ADCs). This compound is a conjugate of Duocarmycin SA, a potent DNA alkylation agent, linked via a cleavable linker OSu-PEG4-VC-PAB. The DNA modifying agents such as Duocarmycin SA are being used in the development of ADCs for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSu-PEG4-VC-PAB-Duocarmycin SA involves multiple steps. The process begins with the preparation of the linker, OSu-PEG4-VC-PAB, which is then conjugated to Duocarmycin SA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
OSu-PEG4-VC-PAB-Duocarmycin SA undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Cleavage Reactions: The cleavable linker, OSu-PEG4-VC-PAB, allows for the release of Duocarmycin SA under specific conditions, such as the presence of certain enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and reactivity of the compound .
Major Products Formed
The major product formed from the cleavage of this compound is Duocarmycin SA, which exerts its DNA alkylation activity, leading to the targeted killing of cancer cells .
Scientific Research Applications
OSu-PEG4-VC-PAB-Duocarmycin SA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ADCs.
Biology: Employed in the investigation of cellular mechanisms and pathways involved in DNA alkylation and repair.
Medicine: Utilized in the development of targeted cancer therapies, particularly in the design of ADCs for the treatment of various cancers.
Industry: Applied in the production of ADCs for research and development purposes
Mechanism of Action
The mechanism of action of OSu-PEG4-VC-PAB-Duocarmycin SA involves the cleavage of the linker, OSu-PEG4-VC-PAB, releasing Duocarmycin SA. Duocarmycin SA then binds to the minor groove of DNA and alkylates the DNA, leading to the formation of DNA adducts. This results in the disruption of DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
OSu-PEG4-VC-PAB-DMEA-Duocarmycin SA: Similar in structure but with a different linker, DMEA.
MC-vc-PAB-MMAE: Another ADC compound with a different payload, Monomethyl auristatin E (MMAE).
PBD Dimer Conjugates: Compounds with potent DNA crosslinking activity
Uniqueness
OSu-PEG4-VC-PAB-Duocarmycin SA is unique due to its specific linker, OSu-PEG4-VC-PAB, which allows for controlled release of Duocarmycin SA. This controlled release mechanism enhances the specificity and potency of the compound in targeted cancer therapy .
Properties
Molecular Formula |
C65H84ClN11O22 |
|---|---|
Molecular Weight |
1406.9 g/mol |
IUPAC Name |
methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C65H84ClN11O22/c1-37(2)54(73-49(78)17-22-93-24-26-95-28-29-96-27-25-94-23-18-52(81)99-77-50(79)15-16-51(77)80)60(83)72-43(10-9-19-68-63(67)86)59(82)69-41-13-11-38(12-14-41)36-97-64(87)74(3)20-21-75(4)65(88)98-47-33-46-53(42-32-45(62(85)92-8)71-56(42)47)40(34-66)35-76(46)61(84)44-30-39-31-48(89-5)57(90-6)58(91-7)55(39)70-44/h11-14,30-33,37,40,43,54,70-71H,9-10,15-29,34-36H2,1-8H3,(H,69,82)(H,72,83)(H,73,78)(H3,67,68,86)/t40-,43+,54+/m1/s1 |
InChI Key |
KRFBSVZUEUHAJD-KUBQTDEFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)


![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)

![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
